1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphorus atom bonded to a positively charged nitrogen atom, with two methyl groups attached to the phosphorus
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide typically involves the reaction of a phosphine with an alkylating agent. One common method is the reaction of trimethylphosphine with methyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide involves its interaction with molecular targets through its phosphonium center. The positively charged phosphorus atom can interact with negatively charged sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide can be compared with other phosphonium salts, such as:
- Tetramethylphosphonium iodide
- Trimethylphosphine oxide
- Triphenylphosphine These compounds share similar chemical properties but differ in their specific structures and reactivity. This compound is unique due to its specific substitution pattern and the presence of the iodide ion, which influences its reactivity and potential applications.
Eigenschaften
CAS-Nummer |
61152-95-2 |
---|---|
Molekularformel |
C7H12IP |
Molekulargewicht |
254.05 g/mol |
IUPAC-Name |
1,1-dimethyl-2H-phosphinin-1-ium;iodide |
InChI |
InChI=1S/C7H12P.HI/c1-8(2)6-4-3-5-7-8;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SHIGAHYDRHCPOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+]1(CC=CC=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.